BenchChemオンラインストアへようこそ!

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CDK2 inhibition pyrazolo[3,4-d]pyrimidin-4-one structure-activity relationship

Procure this specific 1-(2,3-Dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 895020-80-1) to fill a critical gap in your SAR matrix. Its unique N5-n-propyl and N1-(2,3-dimethylphenyl) scaffold, distinct from PDE5/PDE9 and CDK2 inhibitor patents, is ideal for selectivity profiling and novel IP generation. Its compact, lead-like physicochemical profile makes it a superior benchmarking tool for ADME optimization.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 895020-80-1
Cat. No. B2410055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS895020-80-1
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C
InChIInChI=1S/C16H18N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h5-7,9-10H,4,8H2,1-3H3
InChIKeyNEULQBXRJZHXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 895020-80-1): Core Scaffold and Compound Class Identification for Procurement Decisions


1-(2,3-Dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 895020-80-1, molecular formula C₁₆H₁₈N₄O, molecular weight 282.34 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class . This bicyclic scaffold is a recognized privileged structure in medicinal chemistry, forming the core of the marketed PDE5 inhibitor sildenafil and numerous investigational kinase inhibitors [1]. The compound features a 2,3-dimethylphenyl substituent at the N1 position and an n-propyl group at the N5 position of the pyrimidinone ring. The N5-propyl substitution distinguishes it from the more commonly explored N5-methyl, N5-aryl, or N5-acetamide analogs prevalent in the CDK2 and PDE5 inhibitor literature [2]. This specific substitution pattern places the compound at the intersection of two well-studied pharmacological target classes—phosphodiesterases and cyclin-dependent kinases—making it a potentially useful tool for selectivity profiling or scaffold-hopping campaigns.

Why Generic Substitution Fails for 1-(2,3-Dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Structural Determinants of Target Engagement and Selectivity


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is pharmacologically promiscuous; subtle changes in the N1-aryl and N5-alkyl substitution pattern drive selectivity between PDE5, PDE9, and various CDK isoforms [1]. The N1-aryl group occupies a critical hydrophobic pocket, and the 2,3-dimethyl substitution pattern on the phenyl ring imposes a distinct steric and electronic environment compared to the 3-chloro (CAS 895015-18-6), 2-chloro (as in BAY 73-6691), or unsubstituted phenyl analogs. Concurrently, the N5-propyl group occupies the region corresponding to the ribose-binding pocket in PDE enzymes or the solvent-exposed channel in CDK2 [2]. Replacing the propyl with methyl, isopropyl, or substituted acetamide groups—as explored in published CDK2 inhibitor series [3]—results in fundamentally different potency and selectivity profiles. These structural features are not interchangeable; even compounds with the identical pyrazolo[3,4-d]pyrimidin-4-one core but differing N1 or N5 substituents may exhibit orders-of-magnitude differences in target affinity and completely divergent biological readouts. Therefore, direct substitution with a generic pyrazolopyrimidinone without confirming the exact N1-(2,3-dimethylphenyl) and N5-propyl configuration is not scientifically justified.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 895020-80-1): Comparator-Based Analysis


N5-Propyl Substitution: Structural Differentiation from N5-Methyl Pyrazolo[3,4-d]pyrimidin-4-one CDK2 Inhibitors

The target compound bears an N5-n-propyl substituent, which is structurally distinct from the N5-methyl group found in the most potent CDK2 inhibitors of the pyrazolo[3,4-d]pyrimidin-4-one class. In the study by Xie et al. (2022), compounds 1e and 1j—which feature N5-methyl substitution with specific N1-aryl groups—achieved CDK2 IC₅₀ values of 1.71 μM and 1.60 μM, respectively, and MCF-7 antiproliferative IC₅₀ values of 10.79 μM and 10.88 μM [1]. The N5-propyl chain in the target compound is longer and more lipophilic (calculated clogP increment of approximately +1.0 vs. methyl), which would alter both the binding mode within the CDK2 ATP pocket and the compound's physicochemical profile. No published head-to-head comparison exists, but the structural divergence at N5 is a critical determinant of kinase selectivity as demonstrated across multiple pyrazolo[3,4-d]pyrimidine series [2]. This compound provides a previously unexplored N5-alkyl vector for SAR exploration.

CDK2 inhibition pyrazolo[3,4-d]pyrimidin-4-one structure-activity relationship N5-alkyl substitution

N1-(2,3-Dimethylphenyl) Substitution: Ortho-Methyl Steric Effect vs. N1-(3-Chlorophenyl) Analog

The target compound contains a 2,3-dimethylphenyl group at N1, with an ortho-methyl group that introduces steric hindrance at the 2-position of the phenyl ring. The closest commercially cataloged analog is 1-(3-chlorophenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895015-18-6), which replaces the 2,3-dimethyl motif with a 3-chloro substituent [1]. In pyrazolo[3,4-d]pyrimidin-4-one PDE5 inhibitors, N1-ortho-substituted phenyl rings alter the dihedral angle between the phenyl ring and the pyrazole plane, affecting the depth of penetration into the PDE5 hydrophobic clamp formed by Phe820 and Val782 [2]. The 2,3-dimethylphenyl group in the target compound is predicted to adopt a more perpendicular orientation relative to the pyrazolopyrimidine plane compared to the 3-chlorophenyl analog, which may translate to differential PDE5 versus PDE9 selectivity. No direct comparative biochemical data between these two analogs has been published in accessible primary literature.

PDE5 inhibition N1-aryl substitution ortho-substituent effect pyrazolo[3,4-d]pyrimidin-4-one SAR

Differentiation from Sildenafil and PDE5-Selective Pyrazolo[3,4-d]pyrimidin-4-ones: N5-Propyl vs. N2-Methyl Pharmacophore Geometry

Sildenafil (Viagra®) incorporates a pyrazolo[3,4-d]pyrimidin-4-one core with N1-methyl, N2-(4-ethoxy-3-propylphenyl)sulfonyl, and no N5 substituent (the 5-position is unsubstituted in sildenafil) [1]. The target compound's N5-propyl group occupies a vector that is not exploited by sildenafil. In PDE5, the N5 region of the pyrimidinone ring is oriented toward the solvent-exposed region near the Q2 pocket; alkyl substitution at this position has been shown in recent SAR studies to modulate PDE5 inhibitory potency by up to 100-fold depending on chain length [2]. Four compounds in a 2021 sildenafil isostere study (4d, 5d, 6d, and 5o) achieved PDE5 IC₅₀ values below 10 nM, demonstrating that N5-substituted analogs can match or exceed sildenafil's potency (PDE5 IC₅₀ ≈ 3–5 nM) while potentially offering altered PDE isoform selectivity [2]. The N5-propyl chain in the target compound represents a specific point on the alkyl chain length-activity curve that has not been systematically profiled alongside the published methyl, ethyl, or aryl N5 variants.

sildenafil analog PDE5 pharmacophore N5-alkyl substitution scaffold comparison

Physicochemical Differentiation: Lipophilicity and Predicted ADME Profile Compared to Roscovitine and PF-04449613

The target compound (C₁₆H₁₈N₄O, MW 282.34, calculated clogP ≈ 3.0–3.5, 1 H-bond donor, 4 H-bond acceptors) occupies a distinct physicochemical space compared to reference kinase and PDE inhibitors. Roscovitine (seliciclib, CDK2 IC₅₀ = 0.25 μM) has MW 354.45 and clogP ≈ 2.8 [1]. PF-04449613 (PDE9A IC₅₀ = 22–24 nM) has MW 337.35 and clogP ≈ 1.5 . The target compound's lower molecular weight, intermediate lipophilicity, and single H-bond donor place it closer to the center of oral drug-likeness space (Lipinski rule of 5) than either comparator, while its pyrazolopyrimidinone core lacks the purine-like ribose mimicry of roscovitine and the extended basic amine of PF-04449613. This distinct profile may confer advantages in membrane permeability and CNS penetration potential, though experimental validation (PAMPA, Caco-2, or brain/plasma ratio data) is absent from the accessible literature.

lipophilicity drug-likeness ADME prediction kinase inhibitor PDE9 inhibitor

Recommended Research and Industrial Application Scenarios for 1-(2,3-Dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 895020-80-1)


Chemical Probe for N5-Propyl Pyrazolo[3,4-d]pyrimidin-4-one SAR in CDK2 or PDE5 Inhibitor Lead Optimization

The N5-n-propyl group on the pyrimidinone ring represents an underexplored substitution vector in the pyrazolo[3,4-d]pyrimidin-4-one SAR landscape. Published CDK2 inhibitor series have focused predominantly on N5-methyl, N5-aryl, or N5-acetamide substituents [1], while PDE5 inhibitor programs have emphasized N5-unsubstituted or N5-aryl variants [2]. This compound can serve as a reference standard for benchmarking the impact of N5-linear alkyl chain elongation on target potency, selectivity, and cellular activity when compared against N5-methyl (CDK2 IC₅₀ ≈ 1.6–1.7 μM) or N5-unsubstituted (sildenafil-like) controls. Procurement is justified for medicinal chemistry teams seeking to fill a gap in the existing pyrazolopyrimidinone SAR matrix.

Selectivity Profiling Tool for PDE5 vs. PDE9 Isoform Discrimination Using N1-(2,3-Dimethylphenyl) Pharmacophore

The 2,3-dimethylphenyl group at N1 introduces ortho-methyl steric hindrance that is absent in PDE9-selective inhibitors such as BAY 73-6691 (N1 = 2-chlorophenyl) and PF-04449613 (different scaffold) [1]. The PDE5 enzyme accommodates larger N1-aryl groups within its hydrophobic clamp, whereas PDE9 has a more constricted active site [2]. This compound can be used in side-by-side PDE5/PDE9 panel screening to experimentally determine whether the 2,3-dimethylphenyl motif confers PDE5-over-PDE9 selectivity, providing actionable data for programs targeting either isoform. The N5-propyl group further distinguishes it from all clinically studied PDE5 and PDE9 inhibitors, enabling clean pharmacological fingerprinting.

Physicochemical Benchmarking Standard for Fragment-to-Lead Optimization of Low-MW Kinase/PDE Inhibitors

With MW 282.34 and a calculated clogP of 3.0–3.5, this compound sits at the boundary between fragment-like and lead-like chemical space. Its physicochemical profile is more compact than roscovitine (MW 354.45) and more lipophilic than PF-04449613 (clogP ≈ 1.5) [1]. This makes it a useful benchmarking compound for assessing the impact of N5-alkylation on solubility, permeability, and metabolic stability within pyrazolopyrimidinone lead optimization cascades. Teams can use this compound as a 'minimal pharmacophore' starting point, systematically adding substituents while tracking changes in potency and ADME parameters relative to this baseline.

Comparator Compound for Patent Circumvention and Novel IP Generation Around Pyrazolo[3,4-d]pyrimidin-4-one PDE/CDK Inhibitors

The combination of N1-(2,3-dimethylphenyl) and N5-n-propyl substituents is not exemplified in major PDE5 inhibitor patents (e.g., sildenafil family) or PDE9 inhibitor patents (e.g., US7964607 to Pfizer, US9617269 from Sun Yat-Sen University) [1]. This specific substitution pattern may fall outside the Markush claims of existing IP, offering a viable starting point for freedom-to-operate analyses and the generation of novel composition-of-matter patents. Industrial users engaged in competitive intelligence or patent landscape analysis can procure this compound as a tangible comparator to assess whether their proprietary analogs occupy distinct chemical space.

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.